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Compound of Interest
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Cat. No.: B606553 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the utility

of CCT251545 as a benchmark for inhibiting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-

Dependent Kinase 19 (CDK19).

This guide provides a comprehensive comparison of CCT251545 with other known CDK8/19

inhibitors, supported by experimental data and detailed protocols. The objective is to offer a

clear perspective on its performance and establish its position as a reference compound in the

study of CDK8/19-mediated signaling pathways.

Introduction to CDK8/19 and Their Role in Disease
CDK8 and its close paralog CDK19 are key components of the Mediator complex, a crucial

regulator of RNA Polymerase II-dependent transcription.[1] Dysregulation of CDK8/19 activity

has been implicated in a variety of diseases, including cancer, where they can act as

oncogenes.[2][3] These kinases are involved in multiple signaling pathways, such as the WNT/

β-catenin and JAK/STAT pathways, making them attractive targets for therapeutic intervention.

[4][5]

CCT251545: A Potent and Selective Chemical Probe
CCT251545 was identified through a cell-based screen for inhibitors of the WNT signaling

pathway.[5][6] Subsequent studies revealed that it acts as a potent, ATP-competitive inhibitor of

both CDK8 and CDK19.[7][8] Its high selectivity, with over 100-fold greater potency for

CDK8/19 compared to a panel of 291 other kinases, and its excellent oral bioavailability make it
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an ideal tool for studying the biological functions of these kinases in both in vitro and in vivo

models.[5][9]

Comparative Analysis of CDK8/19 Inhibitors
The following tables summarize the quantitative data for CCT251545 and other notable

CDK8/19 inhibitors, providing a clear comparison of their biochemical potency, cell-based

activity, and selectivity.

Table 1: Biochemical Potency of CDK8/19 Inhibitors

Compound CDK8 IC₅₀ (nM) CDK19 IC₅₀ (nM) Assay Type

CCT251545 7[7] 6[7]

Reporter

Displacement

Assay[7]

Senexin B - -

Less potent than other

listed inhibitors in cell-

based assays[10]

Cortistatin A - -
Potent in cell-based

assays[10]

Ponatinib - -
Potent biochemical

binding activity[5]

Linifanib 14 ± 1 24 ± 3 Biochemical Assay[5]

Table 2: Cell-Based Activity of CDK8/19 Inhibitors
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Compound
WNT Signaling IC₅₀ (nM)
(Cell Line)

pSTAT1 (Ser727) Inhibition
IC₅₀ (nM)

CCT251545 5 (7dF3)[6][11] 9[7]

Senexin B - -

Cortistatin A - -

Ponatinib >10,000 (7dF3 & LS174T)[5] -

Linifanib
1,290 ± 489 (7dF3), 5,170 ±

887 (LS174T)[5]
-

Table 3: Selectivity Profile of CCT251545

Off-Target Kinase IC₅₀ (nM)

GSK3α 462[7]

GSK3β 690[7]

PRKCQ 122[7]

Data from a panel of 293 kinases showed that at 1 µM, CCT251545 inhibited only 6 kinases by

more than 50%.[7]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following

diagrams have been generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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